MU1742: A Technical Guide to its Mechanism of Action as a Selective CK1δ/ε Kinase Inhibitor
MU1742: A Technical Guide to its Mechanism of Action as a Selective CK1δ/ε Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
MU1742 is a potent and selective chemical probe for Casein Kinase 1 (CK1) isoforms δ and ε (CK1δ/ε).[1][2] At higher concentrations, it also demonstrates inhibitory activity against CK1α.[2][3] This document provides an in-depth overview of the mechanism of action of MU1742, detailing its biochemical and cellular activities, and provides comprehensive experimental protocols for its characterization.
Core Mechanism of Action: Selective Inhibition of CK1δ/ε
MU1742 functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its selectivity has been rigorously profiled against a broad panel of kinases, demonstrating a high degree of specificity for the CK1 family.[1][2] The inhibition of CK1δ/ε by MU1742 has significant downstream effects on key cellular signaling pathways, most notably the Wnt signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency, cellular target engagement, and pharmacokinetic properties of MU1742.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CK1δ | 6.1 |
| CK1ε | 27.7 |
| CK1α1 | 7.2 |
| CK1α1L | 520 |
Data from kinome-wide screening performed by Reaction Biology at an ATP concentration of 10 µM.[2]
Table 2: Cellular Target Engagement (NanoBRET Assay in HEK293 cells)
| Target | EC50 (nM) |
| CK1δ | 47 |
| CK1ε | 220 |
| CK1α1 | 3500 |
This data indicates strong cellular potency for CK1δ and CK1ε, with significantly weaker activity against CK1α in a cellular context.[2]
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Bioavailability (F) | 57% |
| Recommended Dose (PO) | 20-100 mg/kg |
Pharmacokinetic studies in mice demonstrate good oral bioavailability, making MU1742 suitable for in vivo experiments.[1][2]
Signaling Pathway Modulation: The Wnt Pathway
A primary consequence of CK1δ/ε inhibition by MU1742 is the modulation of the canonical Wnt signaling pathway. CK1δ/ε are known to phosphorylate key components of this pathway, including Dishevelled (DVL) proteins.
By inhibiting CK1δ/ε, MU1742 prevents the phosphorylation of DVL3. This event can be observed as a mobility shift on a Western blot.[1] The altered phosphorylation status of DVL proteins impacts the stability of β-catenin, a central effector of the Wnt pathway. Inhibition of CK1α at higher concentrations of MU1742 can lead to the stabilization of β-catenin.[2]
Figure 1: Simplified Wnt signaling pathway and the inhibitory action of MU1742 on CK1δ/ε.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol is based on the assays performed by Reaction Biology.
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Kinase Reaction Setup:
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Prepare a reaction mixture containing the specific CK1 isoform (e.g., CK1δ, 15 nM), a suitable substrate (e.g., a generic kinase substrate peptide), and ATP (10 µM) in a kinase buffer.
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Add MU1742 at varying concentrations.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Detection:
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Terminate the reaction and quantify the amount of phosphorylated substrate. This is typically done using a mobility shift assay or by measuring the incorporation of radiolabeled phosphate.
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Data Analysis:
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Calculate the percentage of kinase activity relative to a DMSO control.
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Plot the percentage of activity against the logarithm of the MU1742 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Western Blot for DVL3 Phosphorylation
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Cell Culture and Treatment:
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Culture a suitable cell line (e.g., HEK293) in appropriate media.
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Treat the cells with varying concentrations of MU1742 or a vehicle control (DMSO) for a defined period (e.g., 24 hours).
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Protein Extraction:
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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-
SDS-PAGE and Transfer:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody specific for DVL3 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The phosphorylation of DVL3 will result in a slower migrating band.
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Figure 2: General workflow for Western blot analysis of DVL3 phosphorylation.
TOPFlash Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
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Cell Culture and Transfection:
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Seed HEK293 cells in a 96-well plate.
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Co-transfect the cells with a TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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Treatment:
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After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway, in the presence of varying concentrations of MU1742 or a vehicle control.
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Luciferase Assay:
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After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity.
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Calculate the fold change in luciferase activity relative to the vehicle-treated control.
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In Vivo Studies in Mice
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Animal Husbandry:
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Use an appropriate mouse strain (e.g., C57BL/6).
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House the animals in a controlled environment with ad libitum access to food and water.
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Formulation and Administration:
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Formulate MU1742 as a dihydrochloride (B599025) salt in a suitable vehicle for oral administration (e.g., in water or a specific formulation buffer).
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Administer MU1742 via oral gavage at the desired dose (e.g., 100 mg/kg).
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Tissue Collection and Analysis:
Conclusion
MU1742 is a valuable research tool for investigating the biological roles of CK1δ and CK1ε. Its high potency, selectivity, and favorable in vivo properties make it suitable for a wide range of biochemical and cellular assays, as well as for studies in animal models. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.
References
- 1. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CASINVENT - SGC recommends the compound MU1742 as a new chemical probe for protein kinases CK1δ and CK1ε, developed in collaboration with the researchers of CasInvent Pharma, a.s. [casinvent.com]
- 3. transfera.cz [transfera.cz]
